2,4-Dichloro-6-(phenylmethoxy)-benzenepropanal
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Overview
Description
Benzenepropanal, 2,4-dichloro-6-(phenylmethoxy)- is an organic compound with the molecular formula C16H14Cl2O2 It is characterized by the presence of a benzene ring substituted with two chlorine atoms and a phenylmethoxy group, along with a propanal side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 2,4-dichloro-6-(phenylmethoxy)- typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylmethanol under specific conditions to introduce the phenylmethoxy group. This is followed by a series of reactions to form the propanal side chain. The reaction conditions often include the use of catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Types of Reactions:
Oxidation: Benzenepropanal, 2,4-dichloro-6-(phenylmethoxy)- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzenepropanal, 2,4-dichloro-6-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanal, 2,4-dichloro-6-(phenylmethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- Benzenepropanal, 2,4-dichloro-6-(methoxy)-
- Benzenepropanal, 2,4-dichloro-6-(ethoxy)-
- Benzenepropanal, 2,4-dichloro-6-(phenylthio)-
Comparison: Benzenepropanal, 2,4-dichloro-6-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, as well as distinct interactions with molecular targets.
Properties
Molecular Formula |
C16H14Cl2O2 |
---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
3-(2,4-dichloro-6-phenylmethoxyphenyl)propanal |
InChI |
InChI=1S/C16H14Cl2O2/c17-13-9-15(18)14(7-4-8-19)16(10-13)20-11-12-5-2-1-3-6-12/h1-3,5-6,8-10H,4,7,11H2 |
InChI Key |
MVEZVQDNLZUTBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC(=C2)Cl)Cl)CCC=O |
Origin of Product |
United States |
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